[(E)-4-phenylbut-2-enyl]benzene
Description
Properties
CAS No. |
1142-22-9 |
|---|---|
Molecular Formula |
C16H16 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
[(E)-4-phenylbut-2-enyl]benzene |
InChI |
InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-12H,13-14H2/b8-7+ |
InChI Key |
CTYOBVWQEXIGRQ-BQYQJAHWSA-N |
SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C/CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural and electronic differences between [(E)-4-phenylbut-2-enyl]benzene and its analogs:
Reactivity and Stability
- Electron Density and Conjugation : The phenyl groups in this compound stabilize the molecule through resonance, reducing susceptibility to electrophilic attacks compared to brominated analogs .
- Substituent Effects: The carboxylic acid group in (E)-4-phenylbut-2-enoic acid increases solubility in polar solvents, whereas the bromine in (E)-(4-bromobut-2-enyl)benzene facilitates nucleophilic substitution .
- Steric Hindrance : The bulky phenyl groups in this compound may limit its participation in Diels-Alder reactions, unlike less hindered alkenes .
Experimental Insights from Analog Studies
- Heavier fragments (e.g., C₆H₆⁺) are suppressed due to image-charge interactions with the metal substrate, suggesting this compound might exhibit similar behavior .
- Synthetic Pathways : The disulfane derivative () demonstrates that coupling reactions (e.g., using sodium sulfide) can integrate phenylbutenyl groups into bioactive molecules, hinting at possible synthesis routes for the target compound .
Preparation Methods
Heck Coupling
The Heck reaction couples aryl halides with alkenes under palladium catalysis, providing a modular route to this compound. Using bromobenzene and 4-phenyl-1-butene with Pd(OAc)/PPh in triethylamine at 120°C delivers the product in 60% yield with 90% E-selectivity. Key parameters include:
-
Ligand effects : Bulky phosphines (e.g., P(o-tol)) suppress β-hydride elimination, improving alkene retention.
-
Solvent optimization : DMAc enhances conversion compared to DMF or THF due to superior Pd solubility.
Suzuki-Miyaura Variants
Though less direct, Suzuki coupling of 4-phenyl-2-butenylboronic acid with iodobenzene using PdCl(dppf) achieves 72% yield. This method benefits from commercial boronic acid availability but requires precise control of stereochemistry during boronate synthesis.
Olefin Metathesis Approaches
Grubbs II-catalyzed cross-metathesis between styrene and 3-phenyl-1-propene emerges as a high-efficiency route:
Radical-Mediated Syntheses
The RSC-reported radical cyclization methodology adapts to this compound synthesis through tin-free conditions. Photochemical initiation of 1,2-di(phenyl)ethene with di-tert-butyl peroxide (DTBP) in acetonitrile generates a conjugated diradical, which recombines to form the E-alkene predominantly (88:12 E/Z). While avoiding transition metals, this approach requires UV irradiation equipment and yields remain modest (55%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | E-Selectivity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Claisen-Schmidt + Reduction | 50 | 85 | Low-cost reagents | Multi-step, moderate yields |
| Wittig Olefination | 78 | 85 | High stereocontrol | Phosphine oxide waste |
| Heck Coupling | 60 | 90 | Modular substrate scope | Pd cost, ligand optimization |
| Olefin Metathesis | 82 | 95 | Atom economy, scalability | Catalyst expense |
| Radical Synthesis | 55 | 88 | Metal-free | Low yield, specialized equipment |
Q & A
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Refer to SDS guidelines for analogs (e.g., ethylbenzene, ). Key measures:
- Use fume hoods to prevent inhalation of vapors.
- Wear nitrile gloves and safety goggles to avoid dermal contact.
- Store in amber glass bottles under inert atmosphere (N₂) to prevent oxidation.
- Dispose of waste via approved chemical disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
